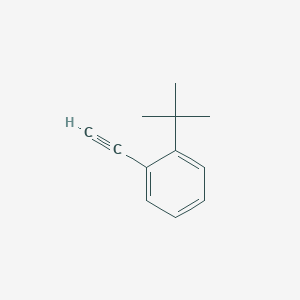

1-(Tert-butyl)-2-ethynylbenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The tert-butyl group is a very common substituent in organic chemistry. It’s derived from butane and has a branched structure. The ethynyl group is derived from acetylene and contains a carbon-carbon triple bond .

Molecular Structure Analysis

The tert-butyl group is a bulky group that can have significant effects on the reactivity and conformation of the molecules it’s part of . The ethynyl group is linear and can participate in conjugation with adjacent multiple bonds or aromatic systems .Chemical Reactions Analysis

Again, while I don’t have specific information on “1-(Tert-butyl)-2-ethynylbenzene”, molecules with tert-butyl groups can undergo reactions at this group, especially under acidic conditions . The ethynyl group can participate in various addition reactions, and it can also be hydrogenated to an ethyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of a molecule depend on its structure. For example, molecules with tert-butyl groups are often lipophilic (fat-loving), and the presence of an ethynyl group could potentially increase the molecule’s reactivity .Aplicaciones Científicas De Investigación

Photothermally Induced Reactions

The photothermally induced Bergman cyclization of metalloenediynes, utilizing structures related to 1-(tert-butyl)-2-ethynylbenzene, showcases a method for generating polymeric materials through photothermal reactions. This process involves the formation of poly(p-phenylene) derivatives, indicative of the potential for creating advanced materials with specific properties, such as fluorescence and high molecular weight ranges, through controlled photothermal initiation (Kraft et al., 2003).

Advanced Polyimide Materials

1-(Tert-butyl)-2-ethynylbenzene derivatives have been utilized in the synthesis of polyimides, offering high tensile strength, flexibility, and thermal stability. These properties make the resulting materials suitable for various industrial applications, including electronics and aerospace, where high-performance materials are crucial (Liaw & Liaw, 1996).

Polymer Synthesis and Characterization

Ortho-linked polyamides, based on derivatives of 1-(tert-butyl)-2-ethynylbenzene, have shown promise in creating transparent, flexible films with significant thermal stability. These materials can be used in coatings, films, and other applications where durable materials are needed (Hsiao et al., 2000).

Chemical Reactivity and Ligand Exchange

The study of arylpalladium complexes containing bulky substituents similar to 1-(tert-butyl)-2-ethynylbenzene contributes to our understanding of ligand exchange mechanisms and stabilization strategies in transition metal complexes. This knowledge is vital for developing catalytic processes in organic synthesis (Stambuli et al., 2002).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The future directions in the study of a molecule like “1-(Tert-butyl)-2-ethynylbenzene” could involve exploring its reactivity in various chemical reactions, studying its potential uses (for example, in the synthesis of pharmaceuticals or materials), and developing safer and more efficient methods for its synthesis .

Propiedades

IUPAC Name |

1-tert-butyl-2-ethynylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14/c1-5-10-8-6-7-9-11(10)12(2,3)4/h1,6-9H,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLRYOPIKQXZEDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC=C1C#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Tert-butyl)-2-ethynylbenzene | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-2-amino-1-((pyridin-4-ylmethylene)amino)-N-(p-tolyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2969864.png)

![[(5-Chloro-2-ethoxy-4-methylphenyl)sulfonyl]cyclohexylmethylamine](/img/structure/B2969865.png)

![N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-[butyl(ethyl)sulfamoyl]benzamide](/img/structure/B2969875.png)

![N-[(3-Methyltriazol-4-yl)methyl]ethanamine](/img/structure/B2969876.png)

![1-(Benzo[d][1,3]dioxol-5-yloxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2969878.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)isoxazole-5-carboxamide](/img/structure/B2969879.png)

![3-(Aminomethyl)bicyclo[3.2.1]octan-3-ol;hydrochloride](/img/structure/B2969881.png)